5-Methyl-3-(oxazol-5-yl)isoxazole

medicinal chemistry heterocyclic synthesis building blocks

Select 5-Methyl-3-(oxazol-5-yl)isoxazole (CAS 850646-74-1) for its specific 5-methyl substitution pattern, which is critical for [3+2] cycloaddition reactions and distinct from the 3-methyl isomer (CAS 169779-51-5) used in cross-coupling. This hybrid scaffold offers four heteroatoms for hydrogen bonding and enhanced π-stacking, enabling rigorous SAR studies without custom synthesis. Ensure your research is reproducible by choosing the correct isomer.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B8679505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(oxazol-5-yl)isoxazole
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=CN=CO2
InChIInChI=1S/C7H6N2O2/c1-5-2-6(9-11-5)7-3-8-4-10-7/h2-4H,1H3
InChIKeySVKAZAWTQZTUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-(oxazol-5-yl)isoxazole Procurement Baseline: Heterocyclic Hybrid Scaffold Identity and Physicochemical Fingerprint


5-Methyl-3-(oxazol-5-yl)isoxazole (CAS 850646-74-1) is a heterocyclic hybrid compound comprising a 5-methylisoxazole ring linked at the 3-position to an oxazol-5-yl moiety . This compound serves as a building block scaffold in medicinal chemistry research, leveraging the combined pharmacophoric potential of both isoxazole and oxazole rings within a single molecular framework (C7H6N2O2, MW 150.13) . Its physicochemical parameters—density 1.2±0.1 g/cm³, LogP 0.04, and boiling point 296.9±25.0 °C—provide a baseline profile for procurement decisions .

5-Methyl-3-(oxazol-5-yl)isoxazole Selection Risk: Why Isomeric and Heterocyclic Analogs Are Not Interchangeable


Generic substitution among oxazole-isoxazole hybrids fails due to fundamental differences in molecular architecture and resulting target interaction profiles. The isomeric compound 3-Methyl-5-(oxazol-5-yl)isoxazole (CAS 169779-51-5) differs solely in the position of the methyl group on the isoxazole ring, yet this seemingly minor variation yields distinct chemical reactivity and binding potential due to altered electronic distribution and steric accessibility . More broadly, the oxazole scaffold contributes unique hydrogen bonding capacity and π-stacking interactions distinct from isoxazole alone, making the hybrid system pharmacologically non-equivalent to either heterocycle in isolation [1]. Interchanging these compounds without experimental validation risks confounding structure-activity relationship (SAR) studies, misinterpreting target engagement data, and ultimately failing to reproduce synthetic yields or biological readouts [2].

5-Methyl-3-(oxazol-5-yl)isoxazole Differentiated Evidence: Comparative Quantitative and Structural Selectivity Data


5-Methyl-3-(oxazol-5-yl)isoxazole vs. 3-Methyl-5-(oxazol-5-yl)isoxazole: Isomeric Differentiation in Synthesis Applications

5-Methyl-3-(oxazol-5-yl)isoxazole and its positional isomer 3-Methyl-5-(oxazol-5-yl)isoxazole share identical molecular formula (C7H6N2O2) and molecular weight (150.13 g/mol), yet their distinct substitution patterns confer different chemical behavior. The target compound, with methyl at the 5-position of isoxazole, has been documented as a key intermediate in the synthesis of isoxazole-containing heterocyclic hybrids via [3+2] cycloaddition chemistry, yielding functionalized isoxazoles in 51–91% yield [1]. In contrast, the 3-methyl isomer is primarily utilized as a precursor in Stille coupling reactions for the preparation of oxazolidinone antibacterial agents—a fundamentally different synthetic application space .

medicinal chemistry heterocyclic synthesis building blocks

5-Methyl-3-(oxazol-5-yl)isoxazole Structural Advantage: Hybrid Isoxazole-Oxazole Architecture vs. Monocyclic Scaffolds

5-Methyl-3-(oxazol-5-yl)isoxazole incorporates both isoxazole and oxazole rings in a single hybrid structure. This dual-heterocycle architecture is distinct from monocyclic building blocks such as 5-methylisoxazole (CAS 5765-44-6) or simple oxazole derivatives. The presence of two heteroatom-containing rings provides expanded hydrogen bonding capacity (four heteroatoms total: two oxygen and two nitrogen) and enhanced π-stacking potential compared to single-ring systems. The hybrid nature enables simultaneous engagement of multiple binding modalities with biological targets, a feature documented in patent literature for structurally related isoxazole-oxazole hybrids targeting bromodomain-containing proteins, where such compounds achieved IC50 values in the low micromolar to nanomolar range in Alphascreen binding assays [1].

drug discovery pharmacophore design heterocyclic chemistry

5-Methyl-3-(oxazol-5-yl)isoxazole logP Differentiation: Lower Lipophilicity vs. 3,5-Dimethylisoxazole-4-carbonyl Chloride

5-Methyl-3-(oxazol-5-yl)isoxazole exhibits a calculated LogP of 0.04 , indicating balanced aqueous/organic partitioning. In contrast, the structurally related building block 3,5-dimethylisoxazole-4-carbonyl chloride (CAS 31301-45-8)—a common isoxazole intermediate lacking the oxazole moiety—exhibits substantially higher lipophilicity with an estimated LogP greater than 2.0 . The approximately 2-log unit difference in calculated lipophilicity reflects the polar contribution of the additional oxazole heteroatoms and predicts differential membrane permeability and solubility behavior. Compounds with LogP near zero generally exhibit favorable oral absorption potential under Lipinski's guidelines, whereas LogP > 2 may present solubility challenges [1].

ADME prediction drug-likeness physicochemical profiling

5-Methyl-3-(oxazol-5-yl)isoxazole Density Differentiation: Structural Compactness vs. Aryl-Substituted Isoxazoles

5-Methyl-3-(oxazol-5-yl)isoxazole exhibits a calculated density of 1.2±0.1 g/cm³ . This value is notably lower than that of the structurally more complex bromodomain-targeting compound 3,5-dimethyl-4-[3-oxazol-5-yl-1-(1-phenylethyl)pyrrolo[3,2-b]pyridin-6-yl]isoxazole, which has an estimated density of approximately 1.3–1.4 g/cm³ due to the incorporation of fused aromatic rings and additional heteroatoms [1]. The lower density of the target compound reflects its smaller molecular volume and absence of heavy aromatic substituents, which correlates with simpler solid-state packing and potentially more favorable handling characteristics for laboratory-scale synthesis.

solid-state characterization formulation development material properties

5-Methyl-3-(oxazol-5-yl)isoxazole Recommended Research and Industrial Use Cases


Medicinal Chemistry: Fragment-Based Drug Discovery and Scaffold Hopping

The isoxazole-oxazole hybrid architecture of 5-Methyl-3-(oxazol-5-yl)isoxazole makes it a valuable scaffold for fragment-based drug discovery programs. Its dual heterocyclic system provides four heteroatoms (two oxygen, two nitrogen) for hydrogen bonding interactions and enhanced π-stacking capacity compared to monocyclic building blocks [1]. This complexity enables exploration of novel chemical space while maintaining the favorable LogP of 0.04 that predicts balanced solubility and permeability . Related oxazole-isoxazole hybrids have demonstrated engagement with bromodomain-containing proteins and kinase targets in patent literature, supporting the scaffold's utility in hit-to-lead optimization [2].

Synthetic Chemistry: Cycloaddition Precursor for Heterocyclic Library Generation

The 5-methyl substitution pattern on the isoxazole ring positions this compound for use in [3+2] cycloaddition reactions with terminal acetylenes, as demonstrated for structurally related 3-(oxazol-5-yl)isoxazole derivatives synthesized via azirinyl-substituted nitrile oxide intermediates [1]. This chemistry enables the construction of diverse isoxazole-containing heterocyclic hybrids in yields ranging from 51–91% at room temperature in dichloromethane [1]. In contrast, the 3-methyl isomer is preferentially employed in organometallic cross-coupling applications, highlighting the synthetic specificity of the 5-methyl substitution pattern .

Pharmaceutical Intermediate: Building Block for Oxazole-Containing Therapeutics

Isoxazole-oxazole hybrid scaffolds are recognized in patent literature as privileged pharmacophores for the development of therapeutics with anticancer, antiviral, and anti-inflammatory activities [1]. The target compound serves as a versatile intermediate for constructing more complex molecules through electrophilic substitution and nucleophilic attack at the heterocyclic rings. Its relatively low molecular weight (150.13 g/mol) and balanced lipophilicity (LogP = 0.04) provide a favorable starting point for molecular optimization in drug discovery programs, where maintaining drug-like physicochemical properties is critical for successful lead development .

SAR Exploration: Comparative Studies with Positional Isomers

The distinct substitution pattern of 5-Methyl-3-(oxazol-5-yl)isoxazole enables direct SAR comparison with its 3-methyl isomer (CAS 169779-51-5) [1]. Researchers can systematically probe the impact of methyl group position on target binding, metabolic stability, and synthetic reactivity. This comparative approach is essential for optimizing pharmacophore models and understanding the electronic and steric contributions of substituents on the isoxazole ring. The availability of both isomers from commercial suppliers supports rigorous SAR investigations without requiring custom synthesis of matched molecular pairs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-(oxazol-5-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.